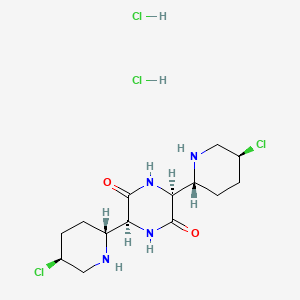
Antibiotic 593a dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of antibiotic 593a dihydrochloride involves multiple steps, starting from piperazinedione derivatives. One approach includes the use of (S)-asparagine as a starting material, which undergoes several transformations to yield the final product . Another method involves the synthesis of 2,3-diaminopropionic acid derivatives, which are then converted into the desired compound through a series of reactions . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Antibiotic 593a dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated analogues. Substitution reactions can lead to the formation of new compounds with altered biological activities .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of antibiotic 593a dihydrochloride involves its interaction with specific molecular targets within bacterial and cancer cells. The compound inhibits protein synthesis by binding to the ribosomal RNA, preventing the formation of essential proteins required for cell survival . This action disrupts cellular processes, leading to cell death. Additionally, the compound may interfere with DNA replication and repair mechanisms, further contributing to its antitumor effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spectinomycin: An aminocyclitol antibiotic with a similar mechanism of action, used to treat bacterial infections.
Pyrazomycin: A C-nucleoside with antiviral activity, structurally related to antibiotic 593a dihydrochloride.
Anguidine: An antitumor agent with structural similarities, used in cancer treatment.
Uniqueness
This compound stands out due to its unique chemical structure, which includes two piperidinyl groups and a piperazinedione core. This structure contributes to its potent biological activity and makes it a valuable compound for research and therapeutic applications . Its ability to inhibit protein synthesis and interfere with DNA processes sets it apart from other antibiotics and antitumor agents .
Propriétés
Numéro CAS |
41109-80-2 |
|---|---|
Formule moléculaire |
C14H24Cl4N4O2 |
Poids moléculaire |
422.2 g/mol |
Nom IUPAC |
(3S,6S)-3,6-bis[(2R,5S)-5-chloropiperidin-2-yl]piperazine-2,5-dione;dihydrochloride |
InChI |
InChI=1S/C14H22Cl2N4O2.2ClH/c15-7-1-3-9(17-5-7)11-13(21)20-12(14(22)19-11)10-4-2-8(16)6-18-10;;/h7-12,17-18H,1-6H2,(H,19,22)(H,20,21);2*1H/t7-,8-,9+,10+,11-,12-;;/m0../s1 |
Clé InChI |
BTIDXNPBPKDZOX-AFGTVAMDSA-N |
SMILES isomérique |
C1C[C@@H](NC[C@H]1Cl)[C@H]2C(=O)N[C@H](C(=O)N2)[C@H]3CC[C@@H](CN3)Cl.Cl.Cl |
SMILES canonique |
C1CC(NCC1Cl)C2C(=O)NC(C(=O)N2)C3CCC(CN3)Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


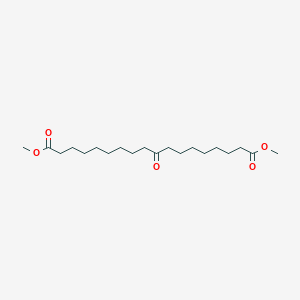
![Ethyl 3-methoxybicyclo[3.2.0]hepta-3,6-diene-1-carboxylate](/img/structure/B14673528.png)
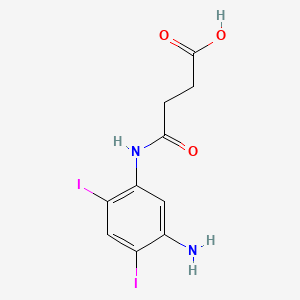
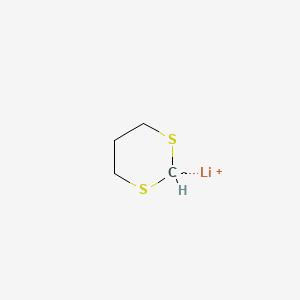
![2-[(Pyridin-3-yl)methyl]-1,3-benzothiazole](/img/structure/B14673547.png)
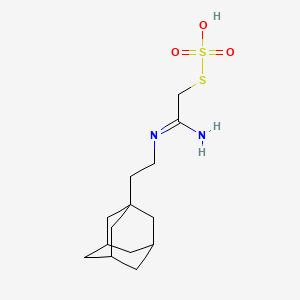
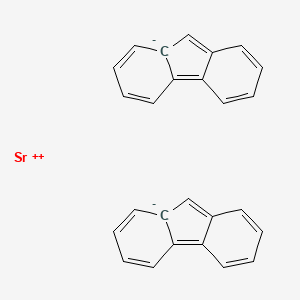
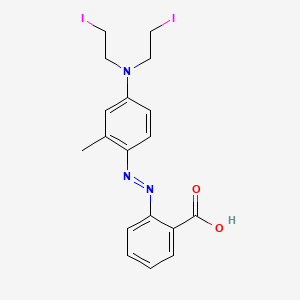
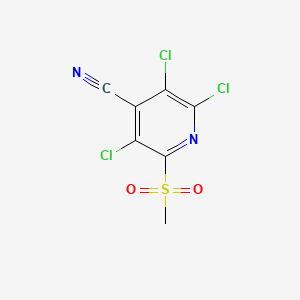
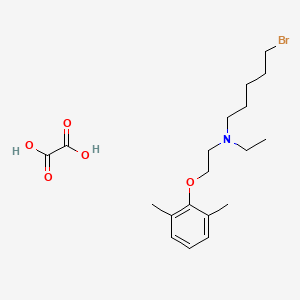
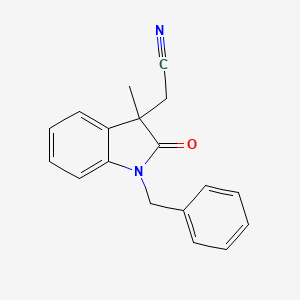
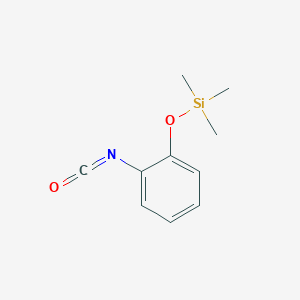
![7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one](/img/structure/B14673602.png)
![1,1'-[2-Chloro-2-(4-methoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14673605.png)
